molecular formula C13H14N2O2S B6193815 ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate CAS No. 1194552-16-3

ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B6193815
CAS No.: 1194552-16-3
M. Wt: 262.3
InChI Key:
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Description

Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a thiazole ring, and a 4-methylphenylamino substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methylaniline with ethyl 2-bromo-1,3-thiazole-5-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways. The exact mechanism would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole derivatives: These compounds share the thiazole ring structure and have similar biological activities.

    4-Methylphenylamino derivatives: Compounds with the 4-methylphenylamino group may exhibit similar chemical reactivity and biological properties.

Uniqueness

Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group, thiazole ring, and 4-methylphenylamino substituent make it a versatile compound for various applications in research and industry.

Properties

CAS No.

1194552-16-3

Molecular Formula

C13H14N2O2S

Molecular Weight

262.3

Purity

95

Origin of Product

United States

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